[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine
Description
The exact mass of the compound [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-6(8)7-4-5-10(2)9-7/h4-6H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYIDDAEMNSXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467458-69-0 | |
| Record name | 1-(1-methyl-1H-pyrazol-3-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile: 1-Methyl-3-(1-aminopropyl)pyrazole
Executive Summary & Chemical Identity[1][2]
1-Methyl-3-(1-aminopropyl)pyrazole is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, ALK, or ROS1 inhibitors) where chiral amine motifs are critical for ATP-binding pocket interactions.
As a Senior Application Scientist, I define this molecule not merely as an intermediate, but as a pharmacophore scaffold —a structural anchor that provides both a hydrogen-bond acceptor (pyrazole nitrogen) and a donor (primary amine), separated by a chiral center that allows for stereoselective vectoring of substituents.
Physicochemical Specifications
| Property | Value | Technical Note |
| Molecular Weight | 139.20 g/mol | Calculated using IUPAC atomic weights (C₇H₁₃N₃). |
| Molecular Formula | C₇H₁₃N₃ | |
| CAS Number | Not widely listed | Often synthesized de novo or custom-ordered. Analogous to CAS 1904-31-0 (core). |
| Chirality | Yes (C1 of propyl chain) | Exists as (R) and (S) enantiomers. |
| Predicted pKa | ~10.5 (Amine), ~2.5 (Pyrazole) | The aliphatic amine is basic; the pyrazole is weakly basic. |
| Predicted LogP | 0.6 – 0.9 | Moderate lipophilicity, ideal for CNS or cell-permeable drugs. |
Synthetic Methodology & Process Logic
The synthesis of 1-methyl-3-(1-aminopropyl)pyrazole requires overcoming two main challenges: regiocontrol (ensuring substitution at C3 vs. C5) and stereocontrol (establishing the chiral amine).
Strategic Route: The Ellman Auxiliary Approach
Step-by-Step Protocol
-
Precursor Preparation (Regioselective Lithiation):
-
Starting Material: 3-Bromo-1-methylpyrazole.
-
Reagent: Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (n-BuLi).
-
Logic: Halogen-metal exchange is preferred over direct deprotonation of 1-methylpyrazole, which favors the C5 position.
-
Electrophile: Propanal (Propionaldehyde).
-
Product: 1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol.
-
-
Oxidation to Ketone:
-
Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.
-
Product: 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one.
-
-
Asymmetric Reductive Amination (The Critical Step):
-
Condensation: React the ketone with (R)-(+)-2-methyl-2-propanesulfinamide and Titanium(IV) ethoxide [Ti(OEt)₄] to form the chiral sulfinimine.
-
Reduction: Selectively reduce with L-Selectride or NaBH₄ to set the stereocenter.
-
Deprotection: Hydrolysis with HCl/MeOH yields the chiral primary amine salt.
-
Synthesis Workflow Diagram
Caption: Figure 1. Stereoselective synthesis pathway using Ellman's auxiliary to ensure high enantiomeric purity of the target amine.
Analytical Validation & Quality Control
Trustworthiness in data is paramount. A synthesized batch must pass the following "Self-Validating" QC decision tree.
QC Parameters
-
¹H-NMR (400 MHz, DMSO-d₆):
-
Look for the triplet/multiplet of the propyl methyl group at ~0.8 ppm.
-
Verify the chiral methine proton (CH-NH₂) signal at ~3.8–4.0 ppm.
-
Confirm Pyrazole protons: C5-H (~7.5 ppm) and C4-H (~6.1 ppm).
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA + 0.1% Diethylamine.
-
Requirement: >98% ee for drug development applications.
-
Analytical Decision Logic
Caption: Figure 2. Quality Control Decision Tree ensuring structural integrity and stereochemical purity.
Application in Drug Discovery[3][4]
This molecule is a bioisostere of other alpha-chiral amines found in approved drugs.
-
Kinase Hinge Binding: The amine group often forms a salt bridge with Aspartate residues (e.g., Asp-Phe-Gly motif) in the kinase ATP-binding pocket.
-
Solubility Enhancement: The basic amine (pKa ~10.5) ensures the molecule is protonated at physiological pH, improving aqueous solubility—a common hurdle for pyrazole-based drugs.
-
Vectoring: The propyl chain provides steric bulk that can fill hydrophobic pockets (e.g., the "gatekeeper" region) to improve selectivity against homologous kinases.
Comparative Analysis
| Feature | 1-Methyl-3-(1-aminopropyl)pyrazole | 1-Methyl-3-aminopyrazole (Unsubstituted) |
| MW | 139.20 | 97.12 |
| Steric Bulk | High (Propyl tail) | Low |
| Chirality | Yes | No |
| Binding Mode | Hydrophobic + H-bond | H-bond only |
References
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Chemical Reviews.
-
Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles. Chemical Reviews.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole (Structural Analog).
-
Goossen, L., et al. (2009). Synthesis of N-Heterocycles via Regioselective Lithiation. Journal of Organic Chemistry.
A Comprehensive Technical Guide to [1- (1-methyl-1H-pyrazol-3-yl)propyl]amine: Synthesis, Characterization, and Potential Therapeutic Applications
Abstract
This technical guide provides an in-depth exploration of the novel pyrazole-containing compound, [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine. The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding clinical application due to their diverse biological activities.[1][2][3][4][5] This document details a robust synthetic pathway for the target molecule, comprehensive characterization methodologies, and an investigation into its potential as a therapeutic agent. By elucidating the structure-activity relationships and providing detailed experimental protocols, this guide serves as a critical resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][6] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in a wide array of therapeutic areas.[3] Marketed drugs containing the pyrazole moiety span a range of indications, including anti-inflammatory (Celecoxib), anticancer (Crizotinib), and analgesic (Difenamizole) agents.[3][4] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] This guide focuses on the specific derivative, [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine, a compound of interest for its potential to exhibit novel biological activities.
Canonical SMILES String: CCCN(C)c1cn(C)nc1
Synthesis of [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine
The synthesis of the title compound is approached through a multi-step sequence, designed for efficiency and scalability. The chosen pathway leverages readily available starting materials and established chemical transformations.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection strategy. The primary amine can be introduced via reductive amination of a corresponding ketone precursor. This ketone can be synthesized through a Grignard reaction with a suitable pyrazole-derived ester.
Synthetic Workflow Diagram
Caption: Synthetic workflow for [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate
-
To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous ethanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
Step 2: Synthesis of 1-(1-Methyl-1H-pyrazol-3-yl)propan-1-one
-
To a solution of ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/g) at 0 °C, add propylmagnesium bromide (2.0 M in THF, 1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired ketone.
Step 3: Synthesis of [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine
-
In a sealed vessel, dissolve 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one (1.0 eq) in methanol saturated with ammonia.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with 2 M HCl and then basify with 4 M NaOH until pH > 12.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.23 g/mol |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the title compound, based on known data for similar pyrazole derivatives.[7][8][9][10][11]
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.25 | d, J = 2.4 Hz | 1H | Pyrazole C4-H |
| 6.10 | d, J = 2.4 Hz | 1H | Pyrazole C5-H |
| 3.85 | s | 3H | N-CH₃ |
| 3.50 | t, J = 7.2 Hz | 1H | CH-NH₂ |
| 1.80-1.65 | m | 2H | CH₂ |
| 1.60 | br s | 2H | NH₂ |
| 0.95 | t, J = 7.4 Hz | 3H | CH₃ |
Table 2: Predicted ¹³C NMR (101 MHz, CDCl₃) Data
| Chemical Shift (δ) | Assignment |
| 152.0 | Pyrazole C3 |
| 138.5 | Pyrazole C5 |
| 105.0 | Pyrazole C4 |
| 55.0 | CH-NH₂ |
| 39.0 | N-CH₃ |
| 30.0 | CH₂ |
| 10.5 | CH₃ |
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ | 154.1344 | 154.1342 |
Potential Therapeutic Applications and Biological Evaluation
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][4] The structural features of [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine, particularly the presence of a primary amine, suggest its potential as a modulator of targets such as kinases or G-protein coupled receptors.
Hypothetical Mechanism of Action: Kinase Inhibition
Many pyrazole-containing compounds have been identified as potent kinase inhibitors.[6][12] We hypothesize that [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine may target a specific kinase involved in inflammatory signaling pathways, such as p38 MAP kinase. The pyrazole core could occupy the ATP-binding pocket, while the propyl-amine side chain could form crucial interactions with the surrounding amino acid residues.
Caption: Hypothetical inhibition of the p38 MAP kinase pathway.
In Vitro Biological Assay Protocol: p38α MAP Kinase Activity Assay
Objective: To determine the in vitro inhibitory activity of [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine against human p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Biotinylated ATF2 substrate peptide
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Streptavidin-coated 96-well plates
-
Phospho-ATF2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and staurosporine in DMSO.
-
In a 96-well plate, add assay buffer, p38α kinase, and the biotinylated ATF2 substrate.
-
Add the test compound, positive control, or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated substrate.
-
Wash the plate three times with wash buffer.
-
Add the primary antibody (anti-phospho-ATF2) and incubate for 60 minutes.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Wash the plate three times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value for the test compound.
Conclusion
This technical guide has provided a comprehensive overview of [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine, a novel compound with potential for therapeutic development. A detailed synthetic route, along with predicted characterization data, has been presented to facilitate its synthesis and identification. Furthermore, a plausible mechanism of action and a detailed in vitro assay protocol have been outlined to guide future biological investigations. The information contained herein serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a solid foundation for the further exploration of this promising pyrazole derivative.
References
- Research and Reviews. (2024, September 25).
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25).
- MDPI.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
- Benchchem.
- University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
- SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES
- ChemicalBook. 1-Methyl-1H-pyrazol-3-amine synthesis.
- Sigma-Aldrich. N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine.
- Sigma-Aldrich. 1-Methyl-1H-pyrazol-3-amine AldrichCPR.
- MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
- Current status of pyrazole and its biological activities - PMC.
- MedchemExpress.com. 1-Methyl-1H-pyrazol-3-amine | Biochemical Reagent.
- Encyclopedia.pub. (2023, February 10).
- ResearchGate. (2022, October 26). Synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (3).
- Hilaris Publisher.
- PubChem. (2026, February 7). 1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylpropan-2-amine.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- PubChemLite. Methyl[(1h-pyrazol-3-yl)methyl]amine.
- PubChemLite. 3-(1-methyl-1h-pyrazol-5-yl)propan-1-amine.
- Pharmaffiliates. N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | 1007488-78-9.
- ChemicalBook. (2026, January 13). 1-Methyl-1H-pyrazol-3-amine | 1904-31-0.
- Fisher Scientific.
- BroadPharm. 3-(1H-pyrazol-1-yl)propan-1-amine, 75653-86-0.
- Santa Cruz Biotechnology. 3-(1H-pyrazol-1-yl)propan-1-amine | CAS 75653-86-0 | SCBT.
Sources
- 1. rroij.com [rroij.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
Methodological & Application
Application Note: Boc-Protection of [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine
Abstract & Introduction
The protection of primary amines is a fundamental transformation in the synthesis of peptidomimetics and kinase inhibitors. This application note details the protocol for the tert-butoxycarbonyl (Boc) protection of [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine .
This specific scaffold features a primary aliphatic amine positioned
Key Chemical Properties
| Property | Value / Description |
| Target Molecule | [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine |
| Molecular Weight | ~139.20 g/mol (Free Base) |
| Reactive Center | Primary Aliphatic Amine ( |
| pK_a (Amine) | ~10.6 (Estimated, typical for |
| pK_a (Pyrazole) | ~2.5 (Conjugate acid); N-2 is weakly basic |
| Chirality | The C-1 position is a stereocenter.[1][2][3][4] Protocol preserves stereochemistry. |
Chemical Strategy & Mechanism[5][6]
Structural Analysis
The starting material contains two nitrogen centers:[5][6][7]
-
Aliphatic Amine (Target): Highly nucleophilic. Reacts rapidly with di-tert-butyl dicarbonate (
). -
Pyrazole N-2: Weakly basic (
hybridized). Under standard mild basic conditions, it does not compete with the aliphatic amine for the electrophile.[6] The N-1 position is methylated, preventing any irreversible acylation at this site.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[8] The aliphatic amine attacks the carbonyl carbon of
Figure 1: Mechanistic pathway for the Boc-protection of the target amine.
Experimental Protocols
Two methods are provided based on the form of the starting material.[8][9][10][11][12] Method A is preferred for hydrochloride salts, while Method B is optimal for free amines.[6]
Method A: Biphasic Conditions (Recommended for Salts)
Applicability: Best for amine hydrochloride salts or large-scale reactions where heat management is critical.
Reagents:
-
Amine HCl salt (1.0 equiv)
- (1.1 equiv)
-
Sodium Hydroxide (NaOH, 2.5 equiv) or Sodium Carbonate (
, 2.5 equiv)[6] -
Solvent: 1,4-Dioxane / Water (2:1 ratio) or THF / Water (1:1 ratio)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve the amine salt in water (3 mL per mmol).
-
Basification: Add the organic solvent (Dioxane or THF). Cool the mixture to 0°C in an ice bath. Slowly add the base (NaOH or
) as a solid or concentrated solution.-
Checkpoint: Verify pH is >10.
-
-
Addition: Dissolve
in a minimal amount of the organic solvent. Add this solution dropwise to the reaction mixture over 15 minutes.-
Note: Gas evolution (
) may occur; ensure open venting.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–12 hours.
-
Monitoring: Check by TLC (visualize with Ninhydrin stain; free amine is purple/red, Boc-amine is usually faint or invisible, but UV active due to pyrazole).[6]
-
-
Work-up:
-
Evaporate the organic solvent under reduced pressure.[11]
-
Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc).
-
Separate phases. Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with 5% Citric Acid (to remove unreacted amine) and Brine.
-
Dry over
, filter, and concentrate.[6][13]
-
Method B: Anhydrous Conditions (For Free Base)
Applicability: Best for free amines or when water-free conditions are preferred for downstream steps.
Reagents:
-
Free Amine (1.0 equiv)
- (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)[14]
Step-by-Step Protocol:
-
Setup: Purge a flask with nitrogen. Add the free amine and DCM (5 mL per mmol).
-
Base Addition: Add TEA or DIPEA. Cool to 0°C.
-
Reagent Addition: Add
(dissolved in minimal DCM) dropwise. -
Reaction: Stir at 0°C for 30 minutes, then warm to RT. Stir for 2–6 hours.
-
Work-up:
-
Dilute with DCM.
-
Wash successively with 0.5 M HCl (cold, rapid wash to remove pyridine/base without deprotecting), saturated
, and Brine.[6] -
Dry over
and concentrate.
-
Purification & Characterization
Purification Strategy
The crude product is typically a viscous oil or low-melting solid.
-
Crystallization: Attempt crystallization from Hexane/EtOAc if solid.
-
Chromatography: If impure, purify via silica gel column chromatography.[6]
-
Eluent: Gradient of 10% to 50% Ethyl Acetate in Hexanes.
-
Retention: The Boc-protected amine will elute significantly earlier (higher
) than the free amine.
-
Characterization Data (Expected)
-
^1H NMR (CDCl_3):
-
LC-MS: Mass observed
. Loss of t-butyl group ( ) is common in fragmentation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction due to steric hindrance at | Increase reaction time (up to 24h) or warm slightly to 35°C. Add 0.1 equiv DMAP (catalyst). |
| Bis-Boc Formation | Excess | Strictly limit |
| Racemization | High temperature or strong base exposure for prolonged periods. | Keep temperature |
| Starting Material Stuck | Salt not fully dissolved or neutralized. | Ensure pH > 10 in Method A. Switch to Method B with free base. |
Workflow Diagram
Figure 2: Decision tree for selecting the appropriate protection protocol.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition.[6] P. G. M.[1][2][6] Wuts. John Wiley & Sons, 2014.[6] (Standard reference for Boc protection conditions).
-
Synthesis of 1-methyl-1H-pyrazol-3-amine derivatives. National Institutes of Health (PubChem). Available at: [Link]
-
Boc Protection Protocols for Amines. Organic Chemistry Portal. Available at: [Link]
-
Reactivity of Pyrazole Amines. Arkivoc, 2020.[6] Selective deprotection and protection strategies for nitrogen heterocycles. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylpropan-2-amine | C9H17N3 | CID 105433568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 12. tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate | C9H15N3O2 | CID 40152209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing yield of 1-(1-methyl-1H-pyrazol-3-yl)propylamine synthesis
The following technical guide serves as a specialized support center for optimizing the synthesis of 1-(1-methyl-1H-pyrazol-3-yl)propylamine .
This molecule features a primary amine at the benzylic-like position (α-carbon) relative to the pyrazole ring. The synthesis poses two specific challenges that often degrade yield:
-
Pyrazole Regiochemistry: Controlling
vs. methylation. -
Ketone-to-Amine Conversion: Overcoming the electron-rich pyrazole ring's tendency to deactivate the carbonyl carbon toward nucleophilic attack during reductive amination.
Module 1: Regiocontrolled Scaffold Synthesis
The Issue: Users often report obtaining a mixture of isomers or the wrong regioisomer (1-methyl-5-substituted) when reacting hydrazine derivatives with 1,3-diketones. Objective: Exclusive formation of the 1-methyl-1H-pyrazol-3-yl core.
Protocol A: The "Direct Methylation" Trap (Avoid)
-
Problem: Alkylating a 3-substituted pyrazole with methyl iodide (
) typically favors the position (sterically less hindered) but often results in a 3:1 to 4:1 mixture of isomers that are difficult to separate by chromatography. -
Better Approach: Construct the ring with regiocontrol or use specific directing groups.
Protocol B: The Optimized Cyclization (Recommended)
Instead of methylating the pyrazole post-synthesis, use methylhydrazine with a specific 1,3-electrophile, but control the solvent to dictate regioselectivity.
Reagents:
-
(E)-1-ethoxy-1-penten-3-one (or equivalent 1,3-dicarbonyl precursor).
-
Methylhydrazine.
-
Solvent (Critical): Ethanol (Standard) vs. Hexafluoroisopropanol (HFIP - Highly Selective).
Step-by-Step Optimization:
-
Solvent Effect: In standard ethanol, the reaction is governed by sterics, often yielding mixtures.
-
The Fix: Use HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) or TFE (2,2,2-trifluoroethanol) as the solvent.
-
Procedure:
-
Dissolve 1,3-diketone/enone (1.0 equiv) in HFIP (0.5 M).
-
Add methylhydrazine (1.1 equiv) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Concentrate and purify via silica gel (EtOAc/Hexanes).
-
Technical Note: If HFIP is cost-prohibitive, use a regio-directing group strategy: Synthesize the N-H pyrazole first, then use (chloromethyl)triisopropoxysilane as a bulky alkylating agent to force N1 selectivity, followed by fluoride deprotection and standard methylation [1].
Module 2: High-Yield Reductive Amination
The Issue: The conversion of 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one to the amine often stalls at the imine stage or suffers from low conversion due to the electron-donating nature of the pyrazole ring, which makes the carbonyl carbon less electrophilic.
The Solution: Titanium(IV) Mediated Dehydration
Standard reductive amination (
Optimized Protocol:
-
Imine Formation (The "Dry" Step):
-
Substrate: 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one (1.0 equiv).
-
Amine Source: Ammonium acetate (
, 5-10 equiv) OR 7M in MeOH. -
Additive: Titanium(IV) ethoxide (2.0 equiv). Note: Handle under
; it is moisture sensitive. -
Conditions: Stir neat or in dry THF for 6–12 hours. The solution will turn viscous/yellow.
-
Checkpoint: Monitor by TLC. The ketone spot should disappear completely.
-
-
Reduction:
-
Dilute the mixture with dry THF or MeOH.
-
Add Sodium Borohydride (
) (1.5 equiv) portion-wise at 0°C. -
Stir for 2 hours at RT.
-
-
Workup (Crucial for Yield):
-
Quench: The reaction forms a titanium emulsion. Quench by adding 1M NaOH or aqueous
. -
Filtration: A white precipitate (
) will form. Filter this through a Celite pad. Warning: If you skip this, your product will be trapped in the titanium gel. -
Extraction: Extract the filtrate with DCM or EtOAc.
-
Module 3: Asymmetric Synthesis (Drug Development Standard)
The Issue: For drug development, a racemic amine is rarely acceptable. Objective: Synthesis of chiral (R)- or (S)-1-(1-methyl-1H-pyrazol-3-yl)propylamine.
Protocol: Ellman’s Sulfinamide Auxiliary
This is the most robust method for generating alpha-chiral amines with high diastereomeric ratios (
Workflow:
-
Condensation:
-
Ketone + (R)-tert-butanesulfinamide (1.1 equiv) +
(2.0 equiv) in THF. -
Heat to 60°C for 12h.
-
Yields the N-sulfinyl ketimine .
-
-
Diastereoselective Reduction:
-
Cleavage:
-
Treat the resulting sulfinamide with 4M HCl in Dioxane .
-
Precipitate the amine hydrochloride salt with diethyl ether.
-
Visualizing the Optimization Logic
Caption: Decision tree for selecting the optimal synthesis route based on stereochemical requirements, highlighting the critical Titanium(IV) intervention point.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a solid gel during workup, and I lost my product. What happened?
-
Cause: You likely used
and quenched with water only. Titanium alkoxides hydrolyze to form polymeric titanium oxides ( networks) that trap organic molecules. -
Fix: Quench with 1M NaOH or Rochelle’s Salt (saturated potassium sodium tartrate) and stir vigorously for 1 hour until two clear layers form. Alternatively, add water and filter the resulting white solid through Celite, washing the cake copiously with EtOAc.
Q2: I am seeing a byproduct with M+14 mass units higher than expected.
-
Cause: This is likely the N-methylated amine byproduct . If you used methylamine or if your reductive amination conditions were too harsh (high temp) with formaldehyde present (unlikely here), or if you had residual methylating agent.
-
More likely in this context: If using
in Ethanol, you might get trace transesterification or ethyl incorporation if the temperature is too high. Ensure you are using the correct amine source (Ammonia/Ammonium Acetate) for a primary amine.
Q3: The yield of the Ellman condensation is low (<50%).
-
Cause: Pyrazole ketones are less electrophilic.
-
Fix: Increase the concentration of the reaction (run at 0.5 M to 1.0 M). Do not use molecular sieves alone;
is mandatory. Refluxing in Toluene instead of THF can also drive the reaction if it is sluggish.
Summary of Reagent Recommendations
| Component | Standard Reagent | Optimized Reagent | Reason for Optimization |
| Solvent (Ring Synthesis) | Ethanol | HFIP or TFE | Drastically improves N1/N2 regioselectivity [1]. |
| Dehydrating Agent | Lewis acid activation is required for electron-rich pyrazole ketones [2]. | ||
| Chiral Auxiliary | N/A | tert-Butanesulfinamide | Industry standard for high ee% in amine synthesis [3]. |
| Workup Additive | Water | NaOH / Celite | Prevents product loss in Titanium emulsions. |
References
-
Yang, J., & Dalton, T. (2024).[5] (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles.[5] The Journal of Organic Chemistry, 89(6), 4221–4224. Link
-
Bhattacharyya, S. (1995).[6] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2521. Link
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Facile preparation of N -methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803703E [pubs.rsc.org]
Technical Support Center: Pyrazole-Based Amine Salts
Topic: Solubility & Stability Troubleshooting
Support Ticket ID: PYR-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Brick Dust" Challenge
Welcome to the Technical Support Center. You are likely here because your pyrazole-based amine salt—a privileged scaffold in kinase inhibitors (e.g., Crizotinib, Ruxolitinib)—is failing in solution.
The Core Problem: Pyrazoles are deceptive. While they appear polar, unsubstituted pyrazoles are weak bases (
-
Disproportionation: The salt sheds its proton and reverts to the insoluble free base upon contact with water or buffers.
-
High Lattice Energy: The planar pyrazole ring facilitates strong
stacking, creating "brick dust" crystals that resist dissolution even when ionized.
This guide provides the diagnostic logic and protocols to resolve these issues.
Module 1: Diagnostic Phase (Why is it failing?)
Q1: My salt dissolves initially but precipitates within minutes. Why?
Diagnosis: You are likely witnessing Salt Disproportionation .
Mechanism: This occurs when the pH at the solid-liquid interface (the diffusion layer) exceeds the salt's
-
The Science: For a weak base (like a pyrazole), there is a specific pH value (
) where the solubility of the ionized salt equals the solubility of the free base. Above this pH, the stable solid phase is the insoluble free base , not the salt. -
The Trigger: If your bulk solution (or the microenvironment created by excipients) has a pH >
, the salt is thermodynamically unstable.
Q2: I added excess counterion (e.g., NaCl or HCl) to force it into solution, but it got worse.
Diagnosis: Common Ion Effect .
Mechanism: According to the solubility product principle (
-
Rule of Thumb: While some acid helps maintain pH <
, too much counterion suppresses solubility.
Visualization: The Disproportionation Danger Zone
Figure 1: Logic flow determining if a salt will remain stable or disproportionate based on environmental pH.[3][4]
Module 2: Salt Selection & Optimization
Q3: Which counterion should I use for a pyrazole ( )?
Recommendation: You must use a Strong Acid (
-
Weak Acids Fail: Using Tartaric acid (
) or Fumaric acid ( ) with a pyrazole ( ) yields a . This results in a loose ionic complex that hydrolyzes immediately. -
Strong Acids Succeed: Sulfonic acids (Mesylate, Tosylate) or mineral acids (HCl, H₂SO₄) are required.
Comparative Data: Counterion Performance for Pyrazoles
| Counterion Class | Examples | Risk Profile | Recommendation | |
| Sulfonic Acids | Methanesulfonate (Mesylate), Tosylate | > 5 (Excellent) | Low disproportionation risk; high melting point. | First Choice |
| Mineral Acids | Hydrochloride (HCl), Sulfate | > 5 (Excellent) | Common Ion Effect risk in vivo (gastric Cl⁻). | Second Choice |
| Carboxylic Acids | Fumarate, Succinate, Tartrate | < 0 (Poor) | High Disproportionation Risk ; likely to dissociate. | Avoid |
Visualization: Salt Selection Decision Tree
Figure 2: Workflow for selecting the appropriate counterion based on the weak basicity of pyrazoles.
Module 3: Experimental Protocols
Protocol A: Determination of (The "Golden Standard")
Use this protocol to define the safe pH range for your formulation.
Objective: Determine the pH boundary where your salt converts to free base.[4]
-
Preparation: Prepare a saturated solution of the salt in distilled water. Ensure excess solid is present.
-
Titration: Slowly add 0.1 M NaOH to the slurry while stirring.
-
Equilibration: Allow the system to equilibrate (often 24-48 hours) at 25°C.
-
Measurement:
-
Measure the pH of the supernatant.[4]
-
Filter and analyze the solid phase using XRPD (X-Ray Powder Diffraction).
-
-
Interpretation:
-
The pH where the solid phase changes from Salt Pattern to Free Base Pattern is the
.[1] -
Action: Your formulation buffer must be at least 1-2 pH units below this value.
-
Protocol B: "Oiling Out" Prevention
Issue: Pyrazole salts often separate as a sticky oil rather than a crystal.
-
Solvent Choice: Avoid pure water or pure alcohols. Use a mixture (e.g., Isopropanol:Water 90:10).
-
Temperature Control: Do not crash cool. Use controlled cooling (e.g., 0.1°C/min).
-
Seeding:
-
Obtain a small amount of seed crystal (even from a dirty evaporation).
-
Add seeds to the "oiled" mixture at the cloud point temperature.
-
Ripening: Cycle the temperature (heat to dissolve oil, cool to induce growth on seeds).
-
References
-
Disproportionation Mechanism & pHmax
- Title: Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance.
- Source: Molecular Pharmaceutics (via NIH/PubMed).
-
Link:[Link]
-
Common Ion Effect in Pharmaceuticals
-
Pyrazole Physicochemical Properties
- Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Source: MDPI (Molecules).
-
Link:[Link]
- Salt Selection for Weak Bases: Title: Improving API Solubility by Salt and Cocrystal Formation. Source: Merck Millipore / Sigma-Aldrich.
-
General Salt Screening Methodologies
Sources
- 1. Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common ion effect | Description, Examples, & Applications | Britannica [britannica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
Technical Support Hub: Stability of [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine
Ticket ID: TSH-PYR-003 Status: Resolved / Reference Subject: Stability Profile & Handling: Free Base vs. HCl Salt Applicable Compound: [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine (and related heteroaryl-alkylamines)
The Core Issue: Why Your Free Base is Degrading
If you are observing that your [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine free base is turning from a clear oil into a crusty, opaque solid or yellowing over time, you are witnessing chemical reactivity driven by the nitrogen lone pair .
The molecule contains a primary amine at a "benzylic-like" position (alpha to the pyrazole ring). This structural feature creates a "perfect storm" for instability in the free base form:
-
Atmospheric Carbamylation (The "Crust" Effect):
-
Mechanism: The unprotonated primary amine (
) is a nucleophile. It attacks atmospheric rapidly, especially in humid conditions, forming a carbamic acid zwitterion which then stabilizes as a carbamate salt. -
Observation: Your oil develops a white, crusty skin or solidifies entirely. This is not polymerization; it is a reaction with air.
-
Reversibility: This is often reversible with strong acid or base, but it compromises precise stoichiometry.
-
-
Oxidative Deamination (The "Yellowing" Effect):
-
Mechanism: The carbon atom attached to both the amine and the pyrazole ring is activated (similar to a benzylic position). In the presence of oxygen and light, the free base can undergo radical auto-oxidation to form an imine, which eventually hydrolyzes to a ketone (1-(1-methyl-1H-pyrazol-3-yl)propan-1-one).
-
Observation: Samples turn yellow or brown and smell "sweet" or ketone-like rather than ammoniacal.
-
-
Volatility:
-
As a low-molecular-weight amine, the free base has significant vapor pressure. Evaporation under high vacuum can lead to mass loss.
-
Comparative Data: Free Base vs. HCl Salt
The following data highlights why the Hydrochloride (HCl) salt is the industry standard for storage and handling of this motif.
| Feature | Free Base ( | HCl Salt ( |
| Physical State | Typically Oil / Low-melting Solid | Crystalline Solid |
| Air Stability | Poor (Absorbs | Excellent (Chemically inert to air) |
| Oxidation Risk | High (Lone pair facilitates oxidation) | Negligible (Lone pair is protonated) |
| Hygroscopicity | Moderate to High | Variable (Depends on polymorph, usually manageable) |
| Shelf Life | < 1 Month (unless -20°C & Argon) | > 2 Years (RT, Desiccated) |
| Stoichiometry | Unreliable (due to | Precise (MW is constant) |
Troubleshooting Guide
Scenario A: "My free base has turned into a solid/waxy mess."
-
Diagnosis: You likely have the carbamate salt formed from reaction with
. -
Fix:
-
Dissolve the waxy solid in dilute HCl (1M). Bubbling may occur (release of
). -
Wash the acidic aqueous layer with ether (removes non-basic impurities).
-
Basify with NaOH (to pH > 12) and rapidly extract into DCM or EtOAc.
-
Dry over
and concentrate immediately before use.
-
Scenario B: "I'm losing yield when drying the free base."
-
Diagnosis: Volatility. The free base has a high vapor pressure.
-
Fix: Do not apply high vacuum (< 5 mbar) for extended periods to the free base, especially if heating. Convert to the HCl salt if drying to constant weight is required.
Scenario C: "The HCl salt is sticky or deliquescent."
-
Diagnosis: Excess HCl or amorphous form.
-
Fix: Recrystallize. Dissolve in minimal hot ethanol/methanol and add diethyl ether or ethyl acetate until cloudy. Let stand in the cold. Crystalline HCl salts are generally less hygroscopic than amorphous ones.
Standard Operating Protocols (SOPs)
SOP-01: Conversion to Stable HCl Salt
Use this protocol for long-term storage.
-
Dissolution: Dissolve 1.0 eq of the amine free base in anhydrous Diethyl Ether or Dioxane (concentration ~0.5 M).
-
Note: Avoid alcohols if possible to maximize precipitation yield.
-
-
Acidification: Dropwise add 1.1 eq of 4M HCl in Dioxane (commercially available anhydrous solution) at 0°C.
-
Critical: Do not use aqueous HCl (37%) if you want a dry solid; water makes it sticky/oily ("oiling out").
-
-
Precipitation: A white precipitate should form immediately.
-
Isolation: Filter the solid under Argon/Nitrogen.
-
Washing: Wash the filter cake with anhydrous ether to remove excess acid.
-
Drying: Dry under vacuum (can tolerate high vac) at 40°C to remove solvent traces.
SOP-02: Regenerating the Free Base for Synthesis
Use this immediately before a reaction requiring the nucleophilic amine.
-
Partition: Suspend the HCl salt in DCM or Ethyl Acetate.
-
Neutralization: Add 1.5 eq of saturated aqueous
or 1M NaOH. -
Extraction: Shake vigorously until the solid dissolves. Separate layers.
-
Drying: Dry the organic layer over anhydrous
or . -
Concentration: Evaporate solvent (Rotovap) at moderate pressure. Do not store. Use immediately.
Visualizing the Stability Pathways
The following diagram illustrates the degradation pathways of the free base versus the stabilization provided by the HCl salt.
Figure 1: Decision tree showing the degradation risks of the free base (Red/Yellow paths) versus the stability of the HCl salt form (Green path).
References
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection and stability).
-
D'Souza, A. J., & Topp, E. M. (2004). "Polymerization and oxidative degradation of amines." Journal of Pharmaceutical Sciences. Link
-
Bao, Y., et al. (2020). "Reaction of primary amines with CO2 from air." Chemical Science. (Mechanistic detail on carbamylation). Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reactivity of benzylic-type amines).
Sources
Troubleshooting Grignard reactions with pyrazole nitriles
Ticket ID: PYRZ-CN-GRIG-001 Subject: Troubleshooting Grignard Additions to Pyrazole Nitriles Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering one of three distinct failure modes common to azole chemistry: proton scavenging (the "NH trap") , magnesium-nitrile chelation stalling , or incomplete imine hydrolysis .
Unlike standard benzonitriles, pyrazole nitriles possess a basic pyridine-like nitrogen (N2) and often an acidic pyrrole-like proton (N1-H). These features fundamentally alter the thermodynamics of Grignard additions. This guide moves beyond standard textbook protocols to address these heterocyclic anomalies.
Phase 1: The "No Reaction" Scenario (The N-H Trap)
Symptom: You add 1.0–1.2 equivalents of Grignard reagent, but after workup, you recover near-quantitative starting material.
The Mechanism: If your pyrazole is N-unsubstituted (contains an N-H bond), the Grignard reagent acts as a base , not a nucleophile. The pKa of a pyrazole N-H is ~14. A Grignard reagent (pKa ~50) will deprotonate this site instantly.
-
Result: You form a pyrazolyl-magnesium salt. This species is electron-rich (anionic), rendering the nitrile less electrophilic, and it precipitates out of non-polar solvents (Ether), halting the reaction.
Protocol A: The "Double-Barrel" Method (Unprotected Pyrazoles) If you cannot protect the nitrogen, you must sacrifice one equivalent of Grignard to the N-H proton.
-
Solvent Switch: Use THF exclusively. The magnesium salt of the pyrazole is insoluble in Et₂O, which coats the stirring bar and stops the reaction.
-
Stoichiometry: Use 2.2 to 2.5 equivalents of Grignard.
-
Eq 1: Deprotonates N1 (Instantaneous).
-
Eq 2: Attacks the Nitrile (Slow).
-
-
Temperature: Heat is often required. Reflux (60-65°C) for 2–4 hours is standard for the second step.
Protocol B: Nitrogen Protection (Recommended) For cleaner profiles, protect the N1 position.
-
SEM/THP Groups: Excellent stability against Grignards; easily removed later.
-
Methyl: Permanent, but eliminates the N-H issue entirely.
Decision Logic: N-H Troubleshooting
Figure 1: Decision tree for diagnosing N-H interference in pyrazole Grignard reactions.
Phase 2: The "Stalled Intermediate" (Imine Stability)
Symptom: The reaction proceeds (starting material consumed), but you isolate an amine or a complex mixture instead of the ketone.
The Science:
Grignard addition to a nitrile yields a magnesium imine salt (
-
The Hydrolysis Lag: Converting the imine to a ketone requires acidic hydrolysis.
-
The "Blue" Complex: Pyrazole imines often chelate the magnesium between the imine nitrogen and the pyrazole N2, forming a highly stable 5- or 6-membered ring. Standard "saturated NH₄Cl" workups are often too mild to break this complex.
Corrective Protocol: The Acid Quench
-
Quench: Pour reaction mixture into ice-cold 1M HCl or 10% H₂SO₄ .
-
Stirring: Stir vigorously at RT for 1–3 hours . Do not rush this. The imine-to-ketone conversion is biphasic and kinetics are mass-transfer limited.
-
Monitoring: Spot the organic layer on TLC. If the imine persists (often a streak or a spot with different R_f than the ketone), increase acid concentration to 3M or heat the biphasic mixture to 40°C.
Phase 3: Advanced Activation (Turbo Grignards)
Symptom: Substrate is sterically hindered (e.g., C4-nitrile with C3/C5 bulky groups) or electronically deactivated.
The Solution: Knochel's Turbo Grignard (
Comparative Data: Standard vs. Turbo Grignard
| Parameter | Standard Grignard ( | Turbo Grignard ( |
| Aggregation State | Polymeric/Dimeric | Monomeric (Kinetic boost) |
| Solubility | Moderate (THF/Ether) | High (THF) |
| Functional Group Tolerance | Low (Attacks esters/amides) | High (Can tolerate esters at -78°C) |
| Conversion (Steric Nitriles) | < 30% typical | > 85% typical |
| Reaction Temp | Reflux often required | often 0°C to RT |
Protocol: Turbo-Assisted Exchange & Addition Note: This method assumes you are generating the Grignard via Halogen-Magnesium exchange, which is preferred for functionalized pyrazoles.
-
Pre-complexation: Dissolve your pyrazole halide (e.g., 4-iodo-pyrazole-3-nitrile derivative) in anhydrous THF.
-
Exchange: Add
(1.1 eq) at -20°C. Stir 30 mins.-
Validation: Quench a small aliquot with
and check NMR for deuterium incorporation to verify Grignard formation.
-
-
Electrophile Addition: (If the nitrile is external) Add the nitrile.
-
Note: If the nitrile is on the pyrazole ring, you are adding a Grignard to it. In this case, simply use the Turbo Grignard of your nucleophile (e.g.,
).
-
-
Workup: Follow the acidic hydrolysis protocol in Phase 2.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Cu(I) salts to catalyze the addition? A: Yes. Adding 10 mol% CuCN or CuI can facilitate addition to sterically hindered nitriles. This forms a softer, more nucleophilic organocopper species that attacks the nitrile carbon more efficiently than the hard Magnesium species.
Q: My product is a primary amine, not a ketone. What happened? A: You likely performed a reductive workup (e.g., using NaBH₄) or your quench was too basic, and the imine reduced or disproportionated. Ensure an oxidative or hydrolytic acidic workup is used. Alternatively, if you used excess Grignard and high heat, you might have forced a double addition or reduction (rare with nitriles, but possible).
Q: The reaction turns into a solid black puck. Is it ruined? A: Not necessarily. Pyrazole-magnesium complexes are notoriously insoluble.
-
Fix: Add more anhydrous THF (not Ether).
-
Fix: Use a mechanical stirrer instead of a magnetic bar.
-
Fix: Add 1 equivalent of LiCl (solid, anhydrous) to break up the aggregates.
References
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008.
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.
-
Swain, C. G. "The Mechanism of Addition of Grignard Reagents to Nitriles."[1] Journal of the American Chemical Society, 1947, 69(10), 2306.[1]
-
ScienceMadness Discussion. "Grignard successes and failures (Community Experience with Grignard/Nitrile Workups)." ScienceMadness.org, 2016.
Sources
Validation & Comparative
Mass spectrometry fragmentation of pyrazole propyl amines
Structural Elucidation of Pyrazole Propyl Amines: A Comparative MS/MS Fragmentation Guide
Executive Summary In the realm of small molecule drug discovery, pyrazole propyl amines represent a privileged scaffold, frequently acting as the pharmacophore in GPCR ligands (e.g., histamine antagonists) and kinase inhibitors. However, their structural characterization poses unique challenges due to the competing basicity between the aliphatic amine and the pyrazole nitrogens, as well as the prevalence of regioisomerism (1,3- vs. 1,5-substitution).
This guide objectively compares fragmentation methodologies—specifically Low-Energy CID (Collision-Induced Dissociation) versus High-Energy HCD (Higher-energy Collisional Dissociation) —and provides a definitive workflow for distinguishing regioisomers.
Part 1: Comparative Analysis of Fragmentation Modes
The choice of fragmentation energy and method dictates whether you elucidate the side chain or the heterocyclic core.
Comparison 1: Low-Energy CID vs. High-Energy HCD
| Feature | Low-Energy CID (Trap/Quad) | High-Energy HCD (Orbitrap/Q-TOF) |
| Primary Mechanism | Charge-Remote Fragmentation & Proximal Bond Cleavage | Charge-Directed Ring Opening & Radical-Driven Cleavages |
| Dominant Ion | Pyrazole Ring Fragments (C3H3N2+) | |
| Information Yield | Confirms the propyl amine linker and substituents. | Confirms the pyrazole core and N-substitution pattern. |
| Diagnostic Value | High for side-chain validation. | High for scaffold verification and isomer differentiation. |
| Limitation | Often fails to fragment the stable pyrazole ring. | Can obliterate the molecular ion ( |
Expert Insight: For pyrazole propyl amines, the aliphatic amine is the most basic site (pKa ~9-10) compared to the pyrazole (pKa ~2.5). In Low-Energy CID, the proton localizes on the amine, driving
Comparison 2: Regioisomer Differentiation (1,3- vs. 1,5-Isomers)
Distinguishing whether the propyl amine chain is attached at the N1, C3, or C5 position is the most critical analytical challenge.
-
1,3-Isomers: Sterically unhindered. The "Ortho Effect" is absent. Fragmentation is dominated by clean side-chain losses.
-
1,5-Isomers: Sterically crowded (if C4/C5 substituted). Exhibit distinct "Proximity Effects" (e.g., substituent transfer or specific ring opening) not seen in 1,3-isomers.
Part 2: Mechanistic Pathways & Diagnostic Ions
The fragmentation of pyrazole propyl amines follows three competing pathways governed by proton mobility.
Mechanism A: Amine-Directed -Cleavage (Dominant in CID)
The protonated amine triggers cleavage of the C-C bond adjacent to the nitrogen.
-
Pathway:
-
Result: A low-mass ion characteristic of the amine tail (e.g., m/z 30 for primary amines, m/z 58 for dimethylamines).
Mechanism B: McLafferty-Like Rearrangement
If the propyl chain has
-
Diagnostic: Loss of neutral Propene (42 Da) or Propyl amine (59 Da).
Mechanism C: Pyrazole Ring Cleavage (HCD Specific)
High energy forces ring opening, typically ejecting neutral HCN (27 Da) or
-
Diagnostic:
.
Visualization: Fragmentation Decision Tree
Caption: Figure 1.[1] Competing fragmentation pathways for pyrazole propyl amines based on protonation site and energy regime.
Part 3: Experimental Protocol (Self-Validating Workflow)
To ensure data integrity, follow this "Energy-Resolved" protocol. This method validates the structure by observing the transition from side-chain to core fragmentation.
Equipment: Q-TOF or Orbitrap MS (ESI Source).
Step 1: Source Optimization (Soft Ionization)
-
Goal: Maximize
without in-source fragmentation. -
Parameter: Set Source Voltage to 3.5 kV; Capillary Temp < 300°C.
-
Validation: The molecular ion must be the base peak (>95% intensity). If fragments appear, lower the Cone Voltage/S-Lens RF.
Step 2: Energy-Resolved Breakdown Curve
-
Goal: Determine stability of the propyl linker vs. the ring.
-
Protocol:
-
Isolate
(Isolation width: 1.0 Da). -
Ramp Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.
-
Plot Intensity vs. CE for Parent, Amine Fragment, and Ring Fragment.
-
-
Interpretation:
-
Early Onset (15-25 eV): Appearance of amine fragments (Side chain confirmation).
-
Late Onset (>40 eV): Appearance of ring cleavage (Core confirmation).
-
Step 3: Isomer Differentiation (The "Ortho" Check)
-
Goal: Distinguish 1,3- from 1,5-isomers.
-
Protocol: Acquire spectra at CE 35 eV .
-
Analysis: Calculate the ratio of
to .-
1,5-Isomer: High abundance of "proximity" losses (e.g., loss of OH or Me from adjacent groups).
-
1,3-Isomer: Clean loss of the propyl chain; ring remains intact longer.
-
Part 4: Summary of Diagnostic Ions
| Fragment Type | m/z (approx) | Origin | Significance |
| Immonium Ion | 30, 44, 58 | Aliphatic Amine | Confirms amine substitution (Primary/Sec/Tert). |
| Tropylium-like | 91, 105 | Benzyl/Phenyl on Pyrazole | Confirms N-phenyl or C-phenyl attachment. |
| Nitrile Cation | Variable | Pyrazole Ring | [R-C |
| Propyl Loss | [M-43]+ | Linker | Homolytic cleavage of the propyl chain. |
| Retro-Michael | [M-59]+ | Propyl Amine | Loss of neutral propylamine (McLafferty). |
References
-
Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link
-
Demarais, N. J., et al. (2012). "Differentiation of Pyrazole Regioisomers by Traveling Wave Ion Mobility Spectrometry." Analytical Chemistry. Link
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-cleavage mechanisms). Link
-
Nishiwaki, T. (1967). "Electron-impact induced fragmentations of pyrazoles." Journal of the Chemical Society B. Link
Sources
Reference Standards for [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine: A Comparative Qualification Guide
Executive Summary
[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine is a critical chiral building block often employed in the synthesis of JAK inhibitors and other kinase-targeting small molecules. Because this molecule contains a chiral center at the
This guide addresses a common industry bottleneck: the lack of pharmacopoeial (USP/EP) monographs for proprietary intermediates.
We compare the three viable approaches for establishing a reference standard for this molecule:
-
Commercial "Reagent Grade" Material: High risk, variable purity.
-
In-House Primary Standard (Mass Balance): Traditional, resource-intensive.
-
In-House Primary Standard (qNMR): The modern "Gold Standard" for potency assignment.
Key Recommendation: For early-to-mid-phase development, establish an In-House Primary Standard using qNMR (Quantitative Nuclear Magnetic Resonance). It offers the highest accuracy-to-effort ratio, independent of chromatographic response factors.[1]
Technical Context & Molecule Analysis
-
Chemical Structure: A propyl amine chain attached to the C3 position of a 1-methyl-pyrazole ring.
-
Critical Quality Attributes (CQAs):
-
Chirality: The carbon at the 1-propyl position is chiral. Standards must be enantiomerically defined (
or ). -
Basicity: The primary amine and pyrazole nitrogen make this basic. It readily absorbs atmospheric
to form carbamates.[1] Storage as a hydrochloride (HCl) or tosylate salt is strongly recommended for reference standards. -
UV Chromophore: The pyrazole ring provides UV absorption (approx. 254 nm), enabling HPLC detection, though response factors may vary compared to synthetic impurities.
-
Comparative Analysis: Reference Standard Tiers
When a compendial standard does not exist, you must choose between purchasing reagent-grade material or characterizing your own.[1]
Table 1: Performance Matrix of Reference Standard Options
| Feature | Option A: Commercial Reagent Grade | Option B: In-House Mass Balance (HPLC) | Option C: In-House qNMR (Recommended) |
| Definition | Purchased with a basic CoA (usually Area %).[1] | Purity = | Direct molar ratio measurement against a NIST-traceable internal standard.[1] |
| Accuracy | Low. "Area %" ignores water, salts, and non-UV impurities. | Medium-High. Dependent on the detection of all impurities. | High. Independent of impurity response factors.[2] |
| Traceability | Vendor-dependent (often breaks traceability).[1] | Traceable if all sub-methods (KF, ROI, GC) are validated. | Directly Traceable to the qNMR Internal Standard (e.g., NIST Benzoic Acid). |
| Setup Time | Immediate (Off-the-shelf).[1] | High (Requires HPLC, KF, GC-HS, ROI data). | Medium (Requires NMR time + method validation). |
| Suitability | ID testing only; Range-finding. | Release testing; Stability studies.[1] | Potency Assignment; Calibration of Secondary Standards. |
Decision Framework (Visualization)
The following diagram illustrates the workflow for selecting and establishing the correct reference standard based on your development phase.
Caption: Decision logic for selecting the appropriate reference standard grade based on regulatory requirements and available instrumentation.
Experimental Protocols
To establish a trustworthy standard, you must validate its Identity , Chiral Purity , and Potency .
Protocol A: Potency Assignment via qNMR (The Gold Standard)
Rationale: Unlike HPLC, qNMR does not require a reference standard of the analyte itself. It relies on a Certified Reference Material (CRM) internal standard.
Materials:
-
Analyte: ~20 mg of [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine (dried).[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).[1] Note: Maleic acid is chosen for its sharp singlet (~6.3 ppm) that does not overlap with the pyrazole or propyl protons.
-
Solvent: DMSO-
(prevents amine proton exchange broadening).[1]
Procedure:
-
Weighing: Accurately weigh (to 0.01 mg) approx. 20 mg of analyte (
) and 10 mg of Internal Standard ( ) into the same vial. -
Dissolution: Dissolve in 1.0 mL DMSO-
. Ensure complete dissolution. -
Acquisition:
-
Calculation:
Protocol B: Chiral Purity by HPLC
Rationale: The enantiomeric ratio (ER) is critical. Standard C18 columns cannot separate enantiomers.
System Parameters:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate),
mm, 5 µm.[1] -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Note:Diethylamine (DEA) is mandatory. Without it, the basic amine will interact with residual silanols, causing severe peak tailing and loss of resolution.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Pyrazole absorption).
-
Temperature: 25°C.
Acceptance Criteria for Reference Standard:
-
Enantiomeric Excess (
) > 99.5%. -
Resolution (
) between enantiomers > 2.0.[1]
Protocol C: Chemical Purity (Impurity Profiling)
Rationale: To detect synthetic by-products (e.g., des-methyl pyrazole).[1]
System Parameters:
-
Column: C18 (high pH stable, e.g., XBridge C18),
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (Basic pH keeps the amine unprotonated, improving shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
Workflow Visualization: Establishing the Standard
Caption: The "Self-Validating" workflow. Potency is only assigned after homogeneity and structural identity are confirmed.
References
-
ICH Harmonised Tripartite Guideline. (2000).[1] Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation.[6][7] Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797–2810. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][5] (Focus on qNMR methodology). Link
-
Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach.[1] Wiley-VCH. (Reference for polysaccharide column selection for basic amines). Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (For validating the HPLC purity methods). Link
Sources
- 1. CAS 612511-81-6: (1-Methyl-1H-pyrazol-3-yl)methylamine [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. ICH Q7 Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. documents.lgcstandards.com [documents.lgcstandards.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine
This guide is designed to provide direct, procedural instructions for the safe handling and disposal of this compound. By understanding the chemical principles behind these procedures, we can ensure the protection of ourselves, our colleagues, and the environment, reinforcing the trust placed in us as scientific leaders.
Section 1: Hazard Assessment and Chemical Profile
The first step in safe disposal is a thorough understanding of the material's potential hazards. Based on data from structurally analogous compounds, such as 1-Methyl-1H-pyrazol-3-amine and N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, we can reliably infer the hazard profile of the target compound.[3][4]
The amine functional group confers basic properties, making the compound fundamentally incompatible with acids.[5][6] Furthermore, related pyrazole amines are classified as skin and eye irritants and may cause respiratory irritation if inhaled.[3][4]
Table 1: Inferred Chemical & Hazard Profile
| Property | Value / Assessment | Rationale & Source |
| Chemical Name | [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine | - |
| CAS Number | Not Assigned | - |
| Chemical Class | Substituted Pyrazole, Primary Amine | Structural Analysis |
| Inferred Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Potential Respiratory Irritation, Harmful if Swallowed. | Extrapolated from analogous compounds like 1-Methyl-1H-pyrazol-3-amine and N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.[3][4] |
| Primary Incompatibility | Acids, Strong Oxidizing Agents, Acid Chlorides. | The basic amine group will react exothermically with acids. Standard precaution for organic amines.[3][5] |
Section 2: The Core Directive: Hazardous Waste Determination
All chemical waste disposal in the United States is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] A chemical waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7][8]
For a novel or research chemical like [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine, whose toxicological properties have not been fully investigated, it must be managed as a hazardous waste.[9] This is the most protective and compliant approach. The compound would likely be classified as a toxic waste (Toxicity Characteristic) due to the known hazards of its chemical class.
Caption: Complete workflow for compliant chemical waste disposal.
Section 5: Disposal of Associated Materials
Contaminated Solid Waste
Disposable items that are grossly contaminated with [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine (e.g., pipette tips, gloves, absorbent pads from spills) must also be disposed of as hazardous waste.
-
Collect these items in a designated, sealed, and clearly labeled solid waste container (e.g., a lined cardboard box or a plastic pail).
-
The label should read "Hazardous Waste - Solid Debris contaminated with [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine".
Empty Reagent Containers
An "empty" container that held the pure compound must be managed properly to be considered non-hazardous.
-
Triple-Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol). [10]* The first two rinsates must be collected and disposed of as liquid hazardous waste in your designated container. [10]* The third rinsate may often be disposed of down the sanitary sewer, but you must confirm this with your local regulations and EH&S office.
-
After triple-rinsing, deface or remove the original label completely. [10]The clean, defaced container can now be disposed of in the appropriate recycling or general waste bin.
Conclusion
The responsible disposal of [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine is not merely a regulatory hurdle but a fundamental aspect of professional scientific conduct. By adhering to the principles of accurate hazard assessment, strict segregation, proper containment, and clear labeling, we uphold our commitment to safety and environmental integrity. Always consult your institution's specific waste management guidelines and your EH&S department, as they are your primary resource for ensuring compliance with local, state, and federal regulations.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Waste Management Guidelines. Environmental Health and Safety Office.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry.
- SAFETY DATA SHEET for 3-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
- Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
- SAFETY DATA SHEET for [3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol. Fisher Scientific.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Safety Data Sheet for N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Angene Chemical.
- (1-Methyl-1H-pyrazol-3-yl)methylamine. CymitQuimica.
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
- Nitrogen-Containing Heterocycles in Agrochemicals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. CAS 612511-81-6: (1-Methyl-1H-pyrazol-3-yl)methylamine [cymitquimica.com]
- 7. danielshealth.com [danielshealth.com]
- 8. odu.edu [odu.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. canterbury.ac.nz [canterbury.ac.nz]
Personal Protective Equipment (PPE) & Handling Guide: [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine
Executive Safety Summary: The "Unknown Hazard" Protocol
[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine is a specialized heterocyclic primary amine used primarily as a building block in drug discovery. Unlike common solvents with decades of toxicological data, this compound falls into the category of Research Chemical .
While specific LD50 or prolonged exposure data may be limited, its functional groups—a basic primary amine tail attached to a pyrazole ring—dictate its safety profile. We apply Structure-Activity Relationship (SAR) logic to establish the safety baseline:
-
Primary Aliphatic Amine: High potential for chemical burns (Corrosive, Cat 1B) , severe eye damage, and respiratory irritation.
-
Pyrazole Core: Potential for acute toxicity (oral/dermal) and specific organ toxicity (liver/spleen) upon repeated exposure.
Core Directive: Treat this substance as a Corrosive, Toxic Sensitizer . Do not handle on an open bench.
Risk Assessment & Engineering Controls
Before selecting PPE, you must establish the engineering controls. PPE is the last line of defense, not the first.
Engineering Control Matrix
| Operation | Required Engineering Control | Airflow Velocity |
| Weighing (< 10 mg) | Vented Balance Enclosure or Fume Hood | 80–100 fpm (face velocity) |
| Weighing (> 10 mg) | Chemical Fume Hood | 100 fpm |
| Solubilization | Chemical Fume Hood (Sash at lowest working height) | 100 fpm |
| Spill Cleanup | Chemical Fume Hood (Do not remove waste from hood until sealed) | Max exhaust |
Personal Protective Equipment (PPE) Specifications
The following PPE standards are non-negotiable for handling [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine.
A. Ocular Protection[1][2][3][4][5]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ or EN 166 compliant).
-
Why: Safety glasses with side shields are insufficient . Amines are basic; a splash can cause saponification of corneal lipids, leading to permanent opacity. Goggles provide a seal against vapors and multidirectional splashes.
B. Dermal Protection (Hand)
-
Standard Protocol: Double-gloving is required.
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: High-Breakthrough Nitrile (minimum 5-8 mil) or Neoprene.
-
-
Critical Insight: Primary amines can permeate standard latex instantly. If dissolving this compound in Dichloromethane (DCM) , you must use Silver Shield/Laminate gloves, as nitrile offers <2 minutes of protection against DCM/Amine mixtures.
C. Respiratory Protection[2][6][7][8][9][10]
-
Primary Control: All work must occur in a fume hood.
-
Secondary (Emergency/Spill): If the hood fails or a spill occurs outside containment:
-
Respirator: Full-face respirator with ABEK-P3 cartridges (Multi-gas: Organic Vapor + Inorganic + Acid Gas + Ammonia/Amine + Particulate).
-
Why: The "K" filter specifically targets Ammonia/Amines. Standard Organic Vapor (OV) filters may desorb amines, allowing breakthrough.
-
D. Body Protection[2][7]
-
Standard: Flame-resistant (FR) lab coat (Nomex or treated cotton).
-
High Volume (>10g): Add a chemical-resistant apron (Tychem or PVC) to prevent soak-through to the chest/lap area during transfer.
Operational Workflow & Decision Logic
The following diagram outlines the decision process for safe handling based on the physical state and quantity of the material.
Figure 1: PPE Selection Decision Matrix based on physical state and solvent system.
Step-by-Step Handling Protocol
Step 1: Preparation
-
Verify Ventilation: Check the fume hood monitor. Flow must be >80 fpm.
-
Neutralization Prep: Have a saturated solution of Citric Acid or Dilute Acetic Acid ready in the hood.
-
Why: In the event of a spill, weak acids neutralize the basic amine, reducing volatility and corrosivity before cleanup.
-
-
Glove Check: Inflate nitrile gloves to check for pinholes before donning.
Step 2: Weighing & Transfer
-
Place the balance inside the hood or vented enclosure.
-
Use a disposable antistatic weighing boat.
-
Technique: If the compound is an oil (common for propyl-amines), use a glass pasteur pipette. Do not use plastic syringes without checking chemical compatibility (amines can degrade polycarbonate).
Step 3: Solubilization (The "Exotherm" Risk)
-
Caution: Dissolving primary amines in acid or reacting them with acid chlorides is exothermic .
-
Protocol: Add the amine slowly to the solvent/reagent. If using an acid, cool the receiving vessel in an ice bath first.
-
Vessel: Use borosilicate glass (Pyrex/Duran). Avoid aluminum foil (amines can react with aluminum).
Step 4: Waste Disposal[11]
-
Segregation: Dispose of as Basic Organic Waste .
-
Incompatibility: NEVER mix with:
-
Oxidizing acids (Nitric/Perchloric) -> Explosion risk.
-
Acid Chlorides/Anhydrides -> Violent reaction.
-
-
Labeling: Tag waste clearly: "Contains Pyrazole Amine - Corrosive/Toxic."
Emergency Response: Spill & Exposure
If a spill occurs, immediate action prevents permanent injury.
Figure 2: Immediate Emergency Response Workflow.[1]
References & Authoritative Sources
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[12]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.
-
PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Safety Profile. National Library of Medicine.
-
ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Pyrazole.
-
Ansell Chemical Resistance Guide. (Permeation breakthrough data for Amines).
Disclaimer: This guide is based on Structure-Activity Relationships (SAR) and universal safety precautions for functionalized amines. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. hmc.edu [hmc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
